molecular formula C14H28 B092832 1,1,4,4-Tetramethylcyclodecane CAS No. 15841-11-9

1,1,4,4-Tetramethylcyclodecane

Cat. No.: B092832
CAS No.: 15841-11-9
M. Wt: 196.37 g/mol
InChI Key: FTJLDAFUIYCCRB-UHFFFAOYSA-N
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Description

1,1,4,4-Tetramethylcyclodecane is a specialized alicyclic hydrocarbon of interest in advanced chemical research. Its structure, featuring a ten-membered ring with geminal methyl groups, suggests potential utility in conformational studies and as a synthetic building block. The steric profile imposed by the tetramethyl substitution can be leveraged to induce conformational restriction in molecular design, a strategy noted in medicinal chemistry for cyclobutane analogues to reduce the entropic penalty of target binding and improve metabolic stability . Researchers may employ this compound in the development of novel polymeric materials, where similarly structured rigid diols are used to enhance thermal stability and mechanical properties of polyesters and copolycarbonates . Furthermore, its non-planar, hydrophobic core makes it a candidate for investigation as an aryl bioisostere in pharmaceutical design, filling defined hydrophobic pockets in target enzymes or receptors . This reagent provides a valuable template for organic synthesis, material science, and method development in catalytic transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15841-11-9

Molecular Formula

C14H28

Molecular Weight

196.37 g/mol

IUPAC Name

1,1,4,4-tetramethylcyclodecane

InChI

InChI=1S/C14H28/c1-13(2)9-7-5-6-8-10-14(3,4)12-11-13/h5-12H2,1-4H3

InChI Key

FTJLDAFUIYCCRB-UHFFFAOYSA-N

SMILES

CC1(CCCCCCC(CC1)(C)C)C

Canonical SMILES

CC1(CCCCCCC(CC1)(C)C)C

Other CAS No.

15841-11-9

Synonyms

1,1,4,4-Tetramethyl-cyclodecane

Origin of Product

United States

Synthetic Strategies and Methodologies for 1,1,4,4 Tetramethylcyclodecane and Its Derivatives

Development of Cyclization Reactions for Medium-Ring Systems

The formation of a ten-membered ring is a delicate balance between intramolecular cyclization and competing intermolecular polymerization. The development of specialized techniques and a deep understanding of the underlying reaction mechanisms are crucial for achieving successful macrocyclization.

Methodological Approaches to Cyclodecane (B1584694) Ring Formation

Several classical and modern cyclization methods have been employed for the synthesis of cyclodecane and its derivatives. Among the most effective are those that proceed via a ketone or an enamine intermediate, which can be subsequently reduced to the corresponding cycloalkane.

One of the most powerful methods for the formation of large rings from acyclic precursors is the Thorpe-Ziegler cyclization . This reaction involves the intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone. thieme-connect.deacs.orgresearchgate.net To favor the desired intramolecular reaction over intermolecular polymerization, the Thorpe-Ziegler reaction is typically performed under high-dilution conditions. thieme-connect.de This principle involves maintaining a very low concentration of the acyclic precursor throughout the reaction, thereby minimizing the probability of two different molecules reacting with each other.

Another widely used method is the Dieckmann condensation , which is the intramolecular version of the Claisen condensation. acs.orglibretexts.org This reaction employs a diester as the precursor and results in the formation of a cyclic β-keto ester. libretexts.org Similar to the Thorpe-Ziegler cyclization, the Dieckmann condensation for medium rings often requires high-dilution conditions to achieve good yields. acs.org

The acyloin condensation of diesters represents another important route to large-ring ketones. thieme-connect.de This reaction, which involves the reductive coupling of two ester groups using metallic sodium, has been successfully applied to the synthesis of a wide range of macrocyclic ketones.

More contemporary methods, such as ring-closing metathesis (RCM), have also emerged as powerful tools for the synthesis of medium-sized rings. However, for the specific case of saturated carbocycles like 1,1,4,4-tetramethylcyclodecane, the classical cyclization methods followed by reduction often remain the most direct approach.

Table 1: Comparison of Key Methodological Approaches for Cyclodecane Ring Formation

Method Precursor Intermediate Final Product (after workup) Key Conditions
Thorpe-Ziegler CyclizationDinitrileβ-EnaminonitrileCyclic KetoneHigh dilution, strong base (e.g., sodium N-methylanilide) thieme-connect.de
Dieckmann CondensationDiesterβ-Keto EsterCyclic KetoneHigh dilution, strong base (e.g., sodium ethoxide) acs.orglibretexts.org
Acyloin CondensationDiesterα-Hydroxy Ketone (Acyloin)α-Hydroxy KetoneMetallic sodium in an inert solvent thieme-connect.de

Specific Synthetic Challenges Associated with Constructing Tetramethylated Cyclodecane Skeletons

The presence of four methyl groups in this compound introduces specific challenges and, in some cases, advantages to the cyclization process. The primary challenge is the increased steric hindrance in the acyclic precursor, which can influence the reactivity of the terminal functional groups.

However, the presence of gem-dimethyl groups often has a beneficial impact on cyclization reactions, a phenomenon known as the Thorpe-Ingold effect or gem-dimethyl effect . rsc.orgresearchgate.netwikipedia.org This effect describes the observed increase in the rate of ring-closing reactions when substituents are introduced on the carbon chain. The gem-dimethyl groups, by restricting the conformational freedom of the acyclic precursor, can pre-organize the molecule into a conformation that is more favorable for cyclization. wikipedia.org This reduces the entropic barrier to ring formation and can lead to significantly higher yields of the desired cyclic product compared to the unsubstituted analogue.

While the gem-dimethyl effect is generally advantageous, the relative positions of the two sets of gem-dimethyl groups in the 1,4-relationship are crucial. The conformational preferences of the ten-carbon chain must still allow the reactive ends to come into proximity for the cyclization to occur efficiently. The synthesis of related compounds, such as 5,5,8,8-tetramethyl-cis-cyclodecene, has demonstrated that such tetramethylated ten-membered rings can be successfully constructed, suggesting that the steric and conformational factors are not insurmountable. rsc.org

Precursor Chemistry and Rational Design for this compound Synthesis

The successful synthesis of this compound is highly dependent on the careful design and preparation of a suitable acyclic precursor. The choice of precursor is dictated by the chosen cyclization strategy.

Utilization of Acyclic Building Blocks in Macrocyclization

For a Thorpe-Ziegler approach to this compound, the logical precursor would be 2,2,5,5-tetramethylundecanedinitrile . The retrosynthetic analysis for this precursor would involve the assembly of a ten-carbon chain with nitrile groups at both ends and gem-dimethyl groups at the C2 and C5 positions (relative to one of the nitrile groups).

The synthesis of such a precursor could be envisioned through a multi-step sequence involving the alkylation of smaller, readily available building blocks. For instance, the synthesis could start from a five-carbon fragment already containing a gem-dimethyl group and a nitrile, which could then be coupled with another five-carbon fragment.

Table 2: Potential Acyclic Precursors for this compound Synthesis

Precursor Name Target Cyclization Method Key Structural Features
2,2,5,5-TetramethylundecanedinitrileThorpe-Ziegler CyclizationTen-carbon chain with terminal nitriles and gem-dimethyl groups at C2 and C5.
Diethyl 3,3,6,6-tetramethyldodecanedioateDieckmann CondensationTen-carbon chain with terminal ethyl ester groups and gem-dimethyl groups at C3 and C6.

Strategic Derivatization of Existing Cyclic Scaffolds

An alternative to the de novo construction of the cyclodecane ring from an acyclic precursor is the derivatization of a pre-existing cyclic scaffold. A plausible strategy would involve the exhaustive methylation of a suitable cyclodecanone (B73913) derivative.

For example, one could start with cyclodecanone and attempt to introduce the four methyl groups through a series of alkylation reactions. However, controlling the regioselectivity of such reactions to achieve the desired 1,1,4,4-substitution pattern would be a significant challenge. The formation of a mixture of isomers, including the 1,1,5,5-tetramethyl derivative, would be highly likely. guidechem.comuochb.cz

A more controlled approach might involve the use of a cyclodecane derivative with existing functional groups that can direct the methylation or be converted into methyl groups. For instance, a diketone such as cyclodecane-1,4-dione could potentially be a starting point, although its synthesis and subsequent exhaustive methylation at the α-positions would present their own synthetic hurdles.

Targeted Synthesis of this compound Analogues and Functionalized Derivatives

The synthetic methodologies used to prepare the parent this compound can be adapted to produce a variety of analogues and functionalized derivatives. These derivatives are of interest for studying structure-property relationships and for potential applications in materials science and medicinal chemistry.

The synthesis of 4,4,8,8-tetramethylcyclodecanecarboxylic acid has been reported, demonstrating that it is possible to construct a tetramethylated cyclodecane ring bearing an additional functional group. uochb.cz The synthetic strategy for such a compound would likely involve a precursor that already contains the carboxyl group or a precursor that can be readily converted to a carboxyl group after cyclization.

Furthermore, the introduction of heteroatoms into the cyclodecane ring or the attachment of functional groups to the methyl substituents opens up a wide range of possibilities for creating novel molecular architectures. For instance, the synthesis of cyclodecane derivatives incorporating peroxide functionalities has been explored. beilstein-journals.org While not directly related to the tetramethyl target, these studies highlight the versatility of synthetic methods for modifying the cyclodecane scaffold.

The synthesis of functionalized derivatives often relies on carrying a functional group through the cyclization sequence or on the selective functionalization of the pre-formed cyclodecane ring. Given the relative inertness of the cycloalkane backbone, the latter approach can be challenging but may be achieved through selective C-H activation or by introducing unsaturation that can be later functionalized.

Controlled Introduction of Additional Functional Groups on the Cyclodecane Ring

The introduction of functional groups onto a pre-existing this compound framework is a key strategy for the synthesis of its derivatives. Research has demonstrated the feasibility of such functionalizations, allowing for the preparation of molecules with tailored properties.

One notable example involves the synthesis of 4,4,8,8-tetramethylcyclodecanecarboxylic acid. While the substitution pattern is 1,1,5,5 in the related synthesized compound, the principles of introducing a carboxyl group onto the cyclodecane ring are relevant. This transformation highlights that the sterically hindered nature of the tetramethylcyclodecane system can still accommodate the introduction of functional groups. The synthesis of such carboxylic acid derivatives opens pathways to a variety of other functionalizations through standard organic transformations of the carboxyl group.

Furthermore, the synthesis of unsaturated derivatives, such as 5,5,8,8-tetramethyl-cis-cyclodecene, has been reported. lucp.net The introduction of a double bond provides a versatile handle for further functionalization through a wide range of alkene reactions, including epoxidation, dihydroxylation, and hydrogenation. The successful synthesis of this unsaturated analogue underscores the potential for creating a diverse library of functionalized tetramethylcyclodecanes.

The table below summarizes examples of controlled functionalization on tetramethylcyclodecane rings.

Starting MaterialReagents and ConditionsFunctionalized ProductReference
Acyclic PrecursorMultistep synthesis4,4,8,8-Tetramethylcyclodecanecarboxylic acid researchgate.net
Acyclic PrecursorMultistep synthesis5,5,8,8-Tetramethyl-cis-cyclodecene lucp.net

Exploration of Stereoselective Synthetic Pathways for Macrocyclic Compounds

The stereochemical control in the synthesis of macrocyclic compounds like this compound and its derivatives is a formidable task due to the large number of accessible conformations. However, principles of stereoselective synthesis have been applied to cyclodecane systems, offering insights into potential pathways for controlling the spatial arrangement of substituents.

The exploration of stereoselective reactions on cyclodecane derivatives has been a subject of study, with investigations into the stereochemical outcomes of various transformations. libretexts.org For instance, the relative stereochemistry of functional groups introduced onto the cyclodecane ring can be influenced by the conformation of the starting material and the reaction mechanism. While specific studies on the stereoselective synthesis of this compound derivatives are not extensively documented in publicly available literature, the general principles of diastereoselective and enantioselective synthesis in macrocycles are applicable. masterorganicchemistry.com

Key strategies that could be explored for the stereoselective synthesis of functionalized 1,1,4,4-tetramethylcyclodecanes include:

Substrate-controlled diastereoselection: Utilizing the inherent conformational preferences of a chiral, non-racemic tetramethylcyclodecane derivative to direct the approach of a reagent to one face of the molecule.

Reagent-controlled diastereoselection: Employing chiral reagents or catalysts to differentiate between the enantiotopic faces of a prochiral tetramethylcyclodecane substrate.

Enantioselective catalysis: Using chiral catalysts to construct the cyclodecane ring or introduce functional groups in an enantioselective manner from an achiral precursor.

The following table outlines conceptual stereoselective pathways applicable to the synthesis of functionalized tetramethylcyclodecanes.

Stereoselective ApproachDescriptionPotential Application
Diastereoselective EpoxidationThe use of a chiral directing group on the cyclodecane ring to control the facial selectivity of epoxidation of an unsaturated derivative.Synthesis of specific diastereomers of tetramethylcyclodecane epoxides.
Enantioselective HydrogenationThe use of a chiral hydrogenation catalyst to reduce a prochiral unsaturated tetramethylcyclodecane derivative to a specific enantiomer of the saturated compound.Preparation of enantiomerically pure this compound.
Asymmetric DihydroxylationThe use of Sharpless asymmetric dihydroxylation on an unsaturated tetramethylcyclodecane to introduce two hydroxyl groups with controlled stereochemistry.Synthesis of chiral diols of tetramethylcyclodecane.

Catalytic Methods and Optimization in this compound Synthesis

Catalytic methods offer efficient and atom-economical routes for the synthesis of cyclic alkanes. While specific catalytic methods optimized for the direct synthesis of this compound are not well-documented, general catalytic approaches to cycloalkane synthesis can be considered.

One relevant area is the use of manganese catalysts for the direct synthesis of cycloalkanes from diols and secondary alcohols or ketones. calstate.edu This "borrowing hydrogen" or "hydrogen auto-transfer" methodology allows for the construction of C-C bonds in a sustainable manner. nih.gov For instance, a manganese catalyst has been used to prepare substituted cyclohexanes and other cycloalkanes. calstate.edu The application of such a catalytic system to a suitably substituted diol precursor could potentially be a viable route to the this compound core.

Alkane metathesis is another catalytic approach that has been used for the transformation of cycloalkanes. organic-chemistry.org While often employed for ring-opening polymerization or the synthesis of larger or smaller rings, under specific conditions, it could potentially be adapted for the synthesis of a target macrocycle.

The optimization of catalytic processes for the synthesis of sterically hindered macrocycles like this compound would involve careful selection of the catalyst, ligand, solvent, and reaction temperature to favor the desired cyclization over competing side reactions such as oligomerization or polymerization.

The table below presents potential catalytic strategies for the synthesis of the this compound scaffold.

Catalytic MethodCatalyst SystemPotential PrecursorKey Advantages
Intramolecular Reductive CouplingManganese-based catalystAcyclic diketone or diol with gem-dimethyl groupsAtom-economical, use of earth-abundant metal. calstate.edunih.gov
Ring-Closing Metathesis (RCM)Ruthenium or Molybdenum-based catalystsAcyclic diene with gem-dimethyl groupsHigh functional group tolerance, well-established methodology.
Intramolecular C-H Activation/CyclizationPalladium or Rhodium-based catalystsAcyclic alkane with terminal activating groupsDirect functionalization of C-H bonds, high atom economy.

Conformational Analysis and Dynamics of 1,1,4,4 Tetramethylcyclodecane

Theoretical Foundations of Medium-Ring Conformations

The study of medium-sized rings, which includes those with 8 to 11 atoms in the cyclic skeleton, presents unique challenges in conformational analysis. dalalinstitute.com These rings are often characterized by significant strain, including angle strain, torsional strain, and transannular interactions, which arise from non-bonded atoms across the ring being forced into close proximity. dalalinstitute.comfiveable.me Unlike small rings (3-4 members) which are rigid, or common rings (5-7 members) which have well-defined, low-energy conformations, medium rings possess a greater degree of flexibility. dalalinstitute.com This flexibility leads to a complex potential energy surface with multiple low-energy conformations and relatively small energy barriers between them. iupac.org

Cyclodecane (B1584694) (C₁₀H₂₀), as a archetypal medium-sized ring, has been a subject of extensive conformational study. Historically, understanding its three-dimensional structure was a significant challenge. Early models often extrapolated from the well-understood chair conformation of cyclohexane, but these proved inadequate for the larger, more flexible ten-membered ring. iupac.org The development of experimental techniques like X-ray crystallography and dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, combined with computational chemistry, has provided a much clearer picture. nih.govcaltech.edu

The most stable conformation of cyclodecane is now widely accepted to be the boat-chair-boat (BCB) form. caltech.eduacs.org This conformation effectively minimizes the severe transannular hydrogen-hydrogen repulsions that would destabilize other potential structures. caltech.edu Computational studies, initially using molecular mechanics and later more advanced quantum chemical methods, have been instrumental in mapping the conformational landscape of cyclodecane. These studies have identified several other local minima on the potential energy surface, such as the twist-boat-chair (TBC), which acts as an intermediate in the interconversion of carbon sites in the BCB conformation. acs.org The energy barrier for the conversion of the BCB to the TBC conformation has been determined to be approximately 5.54 kcal/mol. acs.org Density Functional Theory (DFT) calculations have further refined the understanding of the relative energies and geometries of these conformers.

Table 1: Calculated Relative Energies of Key Cyclodecane Conformations

ConformationDescriptionRelative Energy (kcal/mol)
Boat-Chair-Boat (BCB)The global minimum energy conformation.0.0
Twist-Boat-Chair (TBC)An intermediate in BCB interconversion.~5.5
Chair-Chair-Chair (CCC)A higher energy conformation with significant eclipsing interactions.Higher than BCB

Note: Relative energies are approximate and can vary based on the computational method used.

The introduction of gem-dimethyl groups (two methyl groups attached to the same carbon atom) has a profound influence on the conformational preferences of a cycloalkane ring, an effect often referred to as the Thorpe-Ingold effect. nih.gov In 1,1,4,4-tetramethylcyclodecane, the four methyl groups introduce significant steric bulk. This substitution can dramatically alter the conformational landscape by destabilizing conformations where these bulky groups would experience severe steric hindrance. rsc.org

The gem-dimethyl groups act as "conformational anchors," restricting the flexibility of the cyclodecane ring and locking it into a more defined geometry. rsc.org It has been suggested that bis-gem-dimethyl substituted derivatives of medium rings serve as excellent models for conformational analysis because they simplify the complex conformational equilibrium. researchgate.net In the case of this compound, the methyl groups will preferentially occupy positions that minimize steric interactions, which often means adopting extra-annular (pointing away from the ring's center) orientations. rsc.org This conformational holding effect is powerful enough to influence the stability and reactivity of unsaturated derivatives of the parent ring system. rsc.org The substitution reduces the number of accessible low-energy conformations, making the conformational analysis more tractable compared to the unsubstituted parent cyclodecane. rsc.org

Computational Approaches to Conformational Landscape Exploration

The complexity of macrocyclic molecules like this compound necessitates the use of computational methods to explore their vast conformational space. nih.govresearchgate.net These approaches are essential for identifying low-energy structures, understanding dynamic processes, and predicting molecular properties.

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of molecules. mdpi.com It represents molecules as a collection of atoms held together by springs (bonds), and the total steric energy is calculated as a sum of contributions from bond stretching, angle bending, torsional strain, and non-bonded van der Waals and electrostatic interactions. youtube.comyoutube.com Force fields, such as MM2, MM3, MMFF94, and DREIDING, are sets of parameters that define these energy terms. nih.govyoutube.com

For a molecule like this compound, MM simulations are invaluable for:

Energy Minimization: Starting from an initial 3D structure, energy minimization algorithms adjust the atomic coordinates to find a local minimum on the potential energy surface.

Conformational Searching: By systematically or stochastically altering torsional angles, MM methods can explore the conformational space to identify various low-energy conformers (energy basins). umn.edu This allows for the mapping of the conformational landscape and the identification of the global energy minimum and other relevant stable structures. acs.org Molecular mechanics has been successfully used to model the lowest energy conformations of macrocycles to design substrate-controlled stereochemical reactions. wikipedia.org

While molecular mechanics is efficient for exploring conformational space, quantum chemical (QC) methods provide more accurate energy calculations. mdpi.comnih.gov These methods solve the Schrödinger equation (or a simplified form) to describe the electronic structure of the molecule. mdpi.com

Density Functional Theory (DFT) is a widely used QC method that has become an indispensable tool for conformational analysis. rsc.orgnih.gov DFT calculates the energy of a molecule based on its electron density, offering a good balance between accuracy and computational cost. jkps.or.krjkps.or.kr For this compound, DFT is used to:

Refine Geometries and Energies: Geometries found through MM searches are often re-optimized using DFT to obtain more accurate structures.

Calculate High-Precision Energies: DFT provides more reliable relative energies between different conformers compared to MM methods. rsc.orgresearchgate.net This is crucial for accurately determining the Boltzmann distribution of conformers at a given temperature.

Benchmark Other Methods: High-level DFT calculations can serve as a benchmark to validate the accuracy of faster methods like molecular mechanics or semi-empirical QC methods. rsc.org

Table 2: Comparison of Computational Methods for Conformational Analysis

MethodPrincipleAdvantagesLimitations
Molecular Mechanics (MM) Classical mechanics (balls and springs)Very fast, suitable for large molecules and extensive conformational searching. mdpi.comAccuracy depends heavily on the quality of the force field parameters; less reliable for systems with unusual electronic effects. mdpi.com
Density Functional Theory (DFT) Quantum mechanics (electron density)Good balance of accuracy and cost, provides reliable energies and geometries. rsc.orgjkps.or.krMore computationally expensive than MM, can be demanding for very large systems or extensive dynamic simulations. mdpi.com
Ab Initio (e.g., MP2, Coupled Cluster) Quantum mechanics (wave function)High accuracy, considered the "gold standard" for small molecules. nih.govnih.govVery computationally intensive, generally impractical for conformational searches of macrocycles. nih.gov

The high flexibility and large number of rotatable bonds in macrocycles make a comprehensive exploration of their conformational space a significant challenge. nih.govresearchgate.net Simple systematic searches are often not feasible. Therefore, a variety of advanced algorithms have been developed to efficiently sample the conformational landscape of complex molecules like this compound. d-nb.infonih.gov

These algorithms include:

Stochastic Methods: Techniques like Monte Carlo Multiple Minimum (MCMM) and Random Incremental Pulse Search (RIPS) introduce random changes to the molecular geometry (e.g., torsional angles) and accept or reject the new conformation based on its energy. umn.edunih.gov

Molecular Dynamics (MD): This method simulates the movement of atoms over time by solving Newton's equations of motion. By simulating at a high temperature and then cooling (simulated annealing), the system can overcome energy barriers and explore different conformational basins. researchgate.net

Distance Geometry: This approach uses a set of upper and lower bounds on interatomic distances to generate a set of possible 3D structures that are then refined by energy minimization. nih.govresearchgate.net

Specialized Algorithms: Many modern software packages have developed specialized and often proprietary algorithms for macrocycle conformational sampling, such as Low-ModeMD, which focuses sampling along low-frequency vibrational modes. nih.govresearchgate.net

The choice of algorithm often involves a trade-off between computational expense and the thoroughness of the search. For complex macrocycles, a combination of methods, such as an initial fast search with a force field followed by refinement of low-energy structures with DFT, is often employed to achieve reliable results. researchgate.net

Experimental Elucidation of this compound Conformations

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for investigating the conformations of cyclic molecules in solution. frontiersin.org For flexible systems like cyclodecane and its derivatives, variable-temperature NMR is often employed to study the dynamic equilibria between different conformers. rsc.orgresearchgate.net

In the case of cyclodecane derivatives, changes in temperature can slow the rate of interconversion between conformers on the NMR timescale, allowing for the observation of distinct signals for each conformation. caltech.edu The analysis of chemical shifts, coupling constants, and signal coalescence can provide information about the geometry of the conformers and the energy barriers to their interconversion. While specific detailed NMR studies on this compound are not extensively documented in publicly available literature, the principles are well-established from studies on similar systems. For instance, in substituted cyclodecanes, the chemical shifts of the ring protons and carbons are highly sensitive to their spatial environment, which is determined by the ring's conformation.

Computational methods, such as force-field calculations, are often used in conjunction with experimental NMR data to assign specific conformations and to refine their structures. nih.govresearchgate.net These calculations help in predicting the expected NMR parameters for different possible conformations, which can then be compared with the experimental spectra.

The relative populations of conformers can be determined from the intensities of their respective signals in the low-temperature NMR spectra. rsc.org The ratio of the integrated areas of the signals corresponding to each conformer directly reflects their population ratio at that temperature. This information, in turn, can be used to calculate the difference in Gibbs free energy (ΔG°) between the conformers. nih.gov

For instance, in a study of 1,1,5,5-tetramethylcyclodecane-8-carboxylic acid, a combination of X-ray analysis and strain-energy calculations indicated a mixture of two conformations, the twist-boat-chair (TBC) and the twist-boat-chair-chair (TBCC), in an approximate ratio of 80:20. caltech.eduresearchgate.net This demonstrates that substitution can lead to the population of conformations other than the typical BCB form. While direct experimental data on the conformer populations of this compound is scarce, the principle of using spectroscopic data to determine these ratios is a standard approach in conformational analysis.

Transannular Interactions in this compound

The introduction of four methyl groups in this compound significantly increases the potential for steric interactions. The primary steric conflicts in the cyclodecane ring involve transannular hydrogen-hydrogen repulsions. The gem-dimethyl groups in the 1 and 4 positions can influence how the ring puckers to minimize these unfavorable interactions.

A key experimental insight into the energetic consequences of substituent placement comes from the enthalpy of combustion measurements for this compound and its isomer, 1,1,5,5-tetramethylcyclodecane. researchgate.netacs.org The difference in the enthalpies of combustion provides a direct measure of the difference in their ground-state strain energies.

CompoundEnthalpy of Combustion (liquid, 298.15 K)
This compound-9172.7 ± 1.2 kJ mol⁻¹
1,1,5,5-Tetramethylcyclodecane-9182.2 ± 1.7 kJ mol⁻¹
Data from Dekker and Mosselman (1979). acs.org

Beyond simple steric bulk, electronic effects can also play a role in transannular interactions. While hydrocarbons like this compound are generally considered non-polar, weak attractive van der Waals forces and London dispersion forces are always present.

The primary transannular interactions in cyclodecane and its alkyl derivatives are, however, repulsive interactions between hydrogen atoms forced into close proximity across the ring. researchgate.net These non-bonded interactions are a major source of strain in medium rings. The specific distances between these transannular hydrogens are a direct consequence of the ring's conformation. In the boat-chair-boat (BCB) conformation of cyclodecane, for example, several short H---H distances are present. The substitution pattern in this compound will influence which conformation is adopted to best alleviate these repulsive hydrogen-hydrogen interactions, while also accommodating the steric bulk of the methyl groups. Computational studies on cyclodecane derivatives have shown that the molecule will distort from idealized geometries to relieve these strains. acs.org

Mechanistic Organic Chemistry: Reactions of 1,1,4,4 Tetramethylcyclodecane Derivatives

Bimolecular Elimination Reactions in Cyclodecane (B1584694) Systems as Mechanistic Models

Bimolecular elimination (E2) reactions in cyclodecane systems serve as excellent models for understanding the interplay of steric and electronic effects that govern reaction pathways. The 1,1,4,4-tetramethylcyclodecane framework, with its gem-dimethyl groups, imposes significant conformational preferences that can dictate the stereochemistry and regioselectivity of olefin formation.

Stereochemistry of Olefin Formation: Syn-Elimination Versus Anti-Elimination Preferences

In bimolecular elimination reactions, the removal of a proton and a leaving group can occur via two primary stereochemical pathways: anti-elimination, where the proton and leaving group are on opposite faces of the molecule (anti-periplanar), and syn-elimination, where they are on the same face (syn-periplanar). While the anti-periplanar arrangement is generally favored in acyclic and smaller cyclic systems due to its staggered conformation, which minimizes torsional strain, medium-sized rings like cyclodecane present a more nuanced picture.

Studies on cyclodecyl derivatives, such as cyclodecyl toluene-p-sulphonates, have revealed that both syn- and anti-elimination mechanisms can operate concurrently. rsc.org The formation of trans-cyclodecenes from these substrates has been shown to proceed predominantly through a syn-elimination pathway. rsc.org This preference is attributed to the fact that the conformations required for anti-elimination in a ten-membered ring can be energetically unfavorable due to transannular strain, which arises from steric interactions between non-adjacent atoms across the ring. wikipedia.org The boat-chair conformation, a common low-energy conformation for cyclodecane, can more readily accommodate a syn-coplanar arrangement of a proton and a leaving group.

Conversely, the formation of cis-cyclodecenes in these systems appears to favor the more conventional anti-elimination pathway. rsc.org This dichotomy highlights the delicate balance of conformational energies and transition state stabilities that determines the stereochemical outcome of elimination reactions in cyclodecane rings.

Table 1: Stereochemical Pathways in the Elimination of Cyclodecyl Tosylates

Product OlefinDominant Elimination Pathway
trans-Cyclodecenesyn-Elimination
cis-Cyclodeceneanti-Elimination

This table is based on findings from studies on cyclodecyl toluene-p-sulphonates and illustrates the competing syn- and anti-elimination pathways in a ten-membered ring system.

Regioselectivity in Cyclodecane Elimination Pathways and Product Distribution

The regioselectivity of elimination reactions, which determines the position of the newly formed double bond, is governed by factors such as the stability of the resulting alkene (Zaitsev's rule) and the steric accessibility of the protons to be removed by the base (Hofmann's rule). In cyclodecane systems, transannular strain can significantly influence the regiochemical outcome, often leading to products that deviate from simple predictions based on Zaitsev's rule. wikipedia.org

The elimination of water from cyclic tertiary alcohols, for instance, shows a strong dependence on ring size for the distribution of endocyclic and exocyclic alkenes. wikipedia.org In medium-sized rings, the formation of the thermodynamically more stable (E)-endocyclic alkene is often favored as it can better alleviate transannular strain compared to the semicyclic isomer. wikipedia.org

For derivatives of this compound, the presence of the gem-dimethyl groups introduces additional steric hindrance that can direct the base to abstract a less hindered proton, potentially favoring the formation of the Hofmann product. The specific conformation adopted by the substituted cyclodecane ring will play a crucial role in determining which β-protons are accessible for abstraction and can achieve the necessary geometry for elimination.

Influence of Alkyl Substitution on the Steric Course of Elimination Reactions

The introduction of alkyl substituents, particularly bulky groups like the gem-dimethyl groups in this compound, has a profound impact on the steric course of elimination reactions. These substituents can:

Influence Ring Conformation: The bulky gem-dimethyl groups will preferentially occupy positions that minimize steric interactions, thereby locking the ring into a limited set of conformations. This conformational rigidity can pre-ordain the stereochemical relationship between potential leaving groups and β-protons, thus favoring one elimination pathway over another.

Sterically Hinder Proton Abstraction: The methyl groups can physically block the approach of a base to adjacent protons, making their abstraction more difficult. This steric hindrance is particularly pronounced with bulky bases, which will preferentially attack the most accessible protons, often leading to the formation of the less substituted (Hofmann) alkene.

Alter Transition State Energies: The presence of alkyl groups can stabilize the partial double bond character in the E2 transition state, which would favor the Zaitsev product. libretexts.org However, the increased steric crowding in the transition state leading to the more substituted alkene can counteract this electronic stabilization, especially in a sterically congested environment like that of a 1,1,4,4-tetrasubstituted cyclodecane.

The interplay of these factors means that the product distribution in elimination reactions of this compound derivatives will be highly sensitive to the nature of the leaving group, the base, and the reaction conditions.

Substitution Reactions on the this compound Scaffold

While elimination reactions are a key feature of the chemistry of cycloalkyl halides and tosylates, substitution reactions also provide important pathways for the functionalization of the this compound scaffold. The steric hindrance and electronic effects of the gem-dimethyl groups are expected to play a significant role in the rates and mechanisms of these reactions.

Nucleophilic Substitution Patterns and Mechanisms

Nucleophilic substitution reactions (SN1 and SN2) on derivatives of this compound are expected to be challenging due to the sterically hindered environment.

SN2 Reactions: The bimolecular SN2 mechanism, which involves a backside attack by the nucleophile on the carbon bearing the leaving group, would be severely hindered at the substituted ring carbons (C-1 and C-4). Attack at other positions on the ring would also be subject to significant steric hindrance from the methyl groups and the flexible chain of the cyclodecane ring. Therefore, SN2 reactions on substrates with leaving groups directly on the this compound ring are expected to be very slow.

SN1 Reactions: The unimolecular SN1 mechanism proceeds through a carbocation intermediate. The formation of a tertiary carbocation at C-1 or C-4 would be electronically favored. However, the stability of this carbocation could be influenced by the conformation of the ring and potential transannular interactions. The subsequent attack by a nucleophile on the carbocation would likely occur from the less hindered face of the ring, leading to a degree of stereochemical control. It is important to note that SN1 reactions are often in competition with E1 elimination reactions, especially at higher temperatures and with weakly basic nucleophiles.

Electrophilic Substitution at Pendant Methyl Groups and Ring Carbons

Electrophilic substitution reactions on the this compound scaffold are less common but could be envisaged under specific conditions.

At Pendant Methyl Groups: Free radical halogenation could potentially lead to the substitution of a hydrogen atom on one of the pendant methyl groups. This would proceed via a radical chain mechanism and would likely show some selectivity for the primary hydrogens of the methyl groups over the secondary hydrogens of the cyclodecane ring, depending on the halogenating agent.

At Ring Carbons: Direct electrophilic substitution on the sp³-hybridized ring carbons of an alkane is generally not a facile process. However, certain highly reactive electrophiles or transition-metal catalyzed C-H activation processes could potentially lead to functionalization of the cyclodecane ring. The regioselectivity of such reactions would be difficult to predict and would likely be influenced by a combination of steric and electronic factors within the specific conformation of the this compound ring.

Oxidation and Reduction Chemistry of this compound Derivatives

The reactivity of this compound is significantly influenced by the conformational constraints imposed by its ten-membered ring and the steric bulk of the gem-dimethyl groups. These structural features play a crucial role in directing the outcomes of oxidation and reduction reactions.

Selective Oxidation Methodologies and Characterization of Oxidized Products

The selective oxidation of derivatives of this compound, while not extensively documented in dedicated studies, can be inferred from general principles of alkane oxidation. The primary targets for oxidation on the hydrocarbon skeleton are the methylene (B1212753) (CH₂) groups. Common methods for the oxidation of cycloalkanes involve the use of strong oxidizing agents such as chromium-based reagents (e.g., chromic acid) or permanganates, as well as catalytic methods employing metal catalysts and a terminal oxidant like molecular oxygen.

Given the structure of this compound, the methylene groups at positions 2, 3, 5, 6, 7, 8, 9, and 10 are potential sites for oxidation. The presence of the gem-dimethyl groups at the 1 and 4 positions would sterically hinder the adjacent methylene groups, potentially leading to regioselectivity in the oxidation process. The most likely products of such oxidations would be cyclodecanone (B73913) derivatives, where one of the methylene groups is converted to a carbonyl group. Further oxidation could lead to diones or ring-opening products under more forcing conditions.

The characterization of these oxidized products would rely on standard spectroscopic techniques. Infrared (IR) spectroscopy would be instrumental in identifying the presence of a carbonyl group, typically exhibiting a strong absorption band in the region of 1680-1720 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the structure of the product, including the position of the carbonyl group and the relative stereochemistry of the remaining ring protons. Mass spectrometry would confirm the molecular weight of the oxidized product.

Reductive Transformations and Their Stereochemical Outcomes

The reductive transformations of oxidized derivatives of this compound, such as the corresponding cyclodecanones, are governed by the conformational preferences of the ten-membered ring. The reduction of a carbonyl group within this ring system to a hydroxyl group creates a new stereocenter, and the stereochemical outcome is dictated by the direction of hydride attack.

The cyclodecane ring is known to exist in several low-energy conformations, with the boat-chair-boat (BCB) conformation being one of the most stable. acs.org The presence of the bulky gem-dimethyl groups in this compound derivatives would further influence the conformational equilibrium and the accessibility of the carbonyl group.

For instance, in the reduction of a hypothetical 1,1,4,4-tetramethylcyclodecan-6-one, the hydride reducing agent (e.g., sodium borohydride (B1222165) or lithium aluminum hydride) would approach the carbonyl group from the less sterically hindered face. The conformational arrangement of the ring would expose one face of the carbonyl to a greater extent than the other. This facial selectivity is a common feature in the reduction of substituted cyclic ketones. The stereochemical outcome, whether the resulting alcohol is cis or trans with respect to a reference substituent or a specific ring orientation, is therefore a direct consequence of the molecule's three-dimensional structure. The analysis of the stereochemical outcome of such a reduction would provide valuable insights into the conformational preferences of the this compound ring system.

Reaction Thermochemistry and Energetics

The study of the thermochemistry of this compound provides quantitative insights into the energetic consequences of its specific substitution pattern and the inherent strain within the ten-membered ring.

Experimental Determination of Enthalpies of Combustion and Formation for this compound

The standard enthalpy of combustion (ΔH°c) and the standard enthalpy of formation (ΔH°f) for liquid this compound have been determined experimentally. The enthalpy of combustion for the liquid state at 298.15 K is -9172.7 ± 1.2 kJ mol⁻¹. rsc.org From this, the standard enthalpy of formation in the liquid phase has been calculated.

Thermochemical PropertyExperimental Value
Standard Enthalpy of Combustion (liquid, 298.15 K)-9172.7 ± 1.2 kJ mol⁻¹ rsc.org
Standard Enthalpy of Formation (liquid, 298.15 K)-338.0 kJ mol⁻¹

This interactive data table is based on the provided text.

Correlation of Thermochemical Data with Molecular Strain and Structural Features

The placement of the gem-dimethyl groups in this compound has a notable effect on its strain energy. These bulky groups can be accommodated in the flexible cyclodecane ring, but not without energetic cost. A comparison with its isomer, 1,1,5,5-tetramethylcyclodecane, is particularly revealing. The enthalpy of combustion for the 1,1,5,5-isomer is -9182.2 ± 1.7 kJ mol⁻¹, which is 9.5 ± 1.4 kJ mol⁻¹ more exothermic than that of the 1,1,4,4-isomer. rsc.org This difference in enthalpy of combustion directly reflects a difference in the strain energies of the two molecules.

The lower heat of combustion of the 1,1,4,4-isomer indicates that it is more stable and possesses less strain energy than the 1,1,5,5-isomer. This suggests that the conformational arrangement of the cyclodecane ring can better accommodate the gem-dimethyl groups at the 1 and 4 positions, minimizing unfavorable transannular interactions compared to when they are at the 1 and 5 positions. wikipedia.org These bis-gem-dimethyl substituted derivatives serve as valuable models for conformational analysis, where the thermochemical data provides a quantitative measure of the energetic consequences of subtle structural changes. researchgate.netrsc.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

A thorough search for specific NMR data, including high-resolution 1H and 13C NMR spectra, as well as more advanced two-dimensional NMR analyses (COSY, HMQC, HMBC, NOESY, ROESY) for 1,1,4,4-tetramethylcyclodecane, did not yield any specific experimental results. Such analyses would be crucial for the definitive assignment of the chemical environments of the methyl and methylene (B1212753) groups within the ten-membered ring and for confirming the connectivity and stereochemistry of the molecule.

Furthermore, no studies on the dynamic NMR of this compound were found. This technique would be instrumental in probing the conformational exchange processes and determining the energy barriers associated with the flexible cyclodecane (B1584694) ring system, which is known to adopt multiple conformations.

Mass Spectrometry (MS)

Information regarding the mass spectrometric behavior of this compound is also limited.

High-Resolution Mass Spectrometry (HRMS)

Analysis of Fragmentation Patterns

A detailed analysis of the fragmentation patterns of this compound under mass spectrometric conditions has not been published. Such a study would be essential for elucidating the structural subunits of the molecule by observing how it breaks apart upon ionization. This information is critical for the structural confirmation and identification of the compound in complex mixtures.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing the vibrations of its chemical bonds. These methods are fundamental in identifying functional groups and offering insights into molecular structure and symmetry.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance against wavenumber. For a saturated hydrocarbon like this compound, the IR spectrum is dominated by vibrations of its C-H and C-C bonds.

The primary functional groups are the methylene (-CH₂) units of the cyclodecane ring and the methyl (-CH₃) groups. Their characteristic vibrations are expected in specific regions of the spectrum:

C-H Stretching: Strong absorptions are predicted just below 3000 cm⁻¹, typical for sp³-hybridized carbon-hydrogen bonds. Asymmetric and symmetric stretching vibrations of the methyl groups (CH₃) and methylene groups (CH₂) would appear in the 2850-2975 cm⁻¹ range.

C-H Bending: The deformation vibrations for these groups occur at lower wavenumbers. Methylene scissoring vibrations are typically observed around 1465 cm⁻¹. Methyl group deformations (asymmetric and symmetric) are expected near 1450 cm⁻¹ and 1375 cm⁻¹, respectively. The presence of geminal dimethyl groups (two methyl groups on the same carbon) often leads to a characteristic splitting of the symmetric bending band around 1370-1385 cm⁻¹, which can be a key identifying feature for this substitution pattern.

Fingerprint Region: The region below 1300 cm⁻¹ is known as the fingerprint region. It contains a complex series of absorptions arising from C-C bond stretching and various bending and rocking vibrations of the entire molecular skeleton. While difficult to assign individually, this pattern is unique to the molecule and its specific conformation.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
Asymmetric C-H Stretch-CH₃~2960Strong
Asymmetric C-H Stretch-CH₂-~2925Strong
Symmetric C-H Stretch-CH₃~2870Medium
Symmetric C-H Stretch-CH₂-~2850Medium
Scissoring Bend-CH₂-~1465Medium
Asymmetric Bend-CH₃~1450Medium
Symmetric (Umbrella) Bend-CH₃ (gem-dimethyl)~1385 & ~1370Medium (Doublet)
Skeletal VibrationsC-C< 1300Medium-Weak

Raman spectroscopy is a light-scattering technique that provides information complementary to IR spectroscopy. While IR absorption depends on a change in the molecule's dipole moment during a vibration, Raman activity depends on a change in polarizability. Vibrations that are symmetric and involve less polar bonds, such as C-C stretching, tend to be strong in Raman spectra.

For this compound, the Raman spectrum would be expected to prominently feature:

C-H Stretching: Similar to IR, the C-H stretching region (2800-3000 cm⁻¹) will show strong bands.

C-C Stretching: The stretching vibrations of the carbon skeleton, particularly the symmetric "breathing" modes of the ring, are often strong in the Raman spectrum, appearing in the 800-1200 cm⁻¹ range.

Symmetry Insights: If the molecule adopts a stable conformation with a high degree of symmetry (e.g., possessing a center of inversion), the "rule of mutual exclusion" would apply. This rule states that for centrosymmetric molecules, vibrations that are IR active are Raman inactive, and vice versa. Observing the presence or absence of overlapping bands in the IR and Raman spectra can thus provide powerful clues about the molecule's dominant conformation and symmetry.

Table 2: Predicted Raman Shifts for this compound

Vibrational ModeFunctional GroupPredicted Raman Shift (cm⁻¹)Intensity
C-H Stretching-CH₃, -CH₂-2800-3000Very Strong
C-H Bending/Deformation-CH₃, -CH₂-1300-1500Medium
C-C Stretching (Ring)Cyclodecane Skeleton800-1200Strong
Ring DeformationCyclodecane Skeleton< 800Medium-Weak

X-ray Crystallography

While vibrational spectroscopy provides information about bonding and functional groups, X-ray crystallography offers an unambiguous and precise picture of the atomic arrangement of a molecule in its solid, crystalline state.

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule. The technique involves passing X-rays through a single, well-ordered crystal of the compound. The X-rays are diffracted by the electron clouds of the atoms in a predictable pattern, which is recorded by a detector. Mathematical analysis of this diffraction pattern allows for the calculation of a three-dimensional electron density map, from which the precise positions of all atoms (excluding hydrogens, which are often inferred) can be determined.

A successful crystallographic analysis of this compound would yield a wealth of structural data, including:

Precise bond lengths for all C-C and C-H bonds.

Accurate bond angles within the ring and the methyl groups.

Torsion (dihedral) angles , which define the exact conformation of the ten-membered ring.

Intermolecular interactions and crystal packing arrangements in the solid state.

This information would definitively establish the solid-state conformation, resolving whether it adopts a known cyclodecane conformation (such as boat-chair-boat) and how the bulky tetramethyl groups are oriented to minimize steric strain.

The conformation of a molecule determined in the solid state by X-ray crystallography may not be the same as its conformation in solution. Crystal packing forces can lock the molecule into a single, low-energy conformation that might be just one of several conformations present in the dynamic equilibrium of the solution phase.

To correlate the solid-state and solution-phase structures, the crystallographic data would be compared with results from other techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy: Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to measure through-space distances between protons in the molecule in solution. These experimentally determined distances can then be compared to the interatomic distances calculated from the X-ray crystal structure.

Computational Modeling: Theoretical calculations can be used to model the potential energy surface of the molecule, predicting the relative energies of different possible conformations in the gas phase or in a simulated solvent environment. These predicted low-energy conformations can then be compared to both the solid-state X-ray structure and the solution-phase NMR data.

If the solution-phase data suggests a conformation significantly different from the solid-state structure, it indicates that crystal packing forces play a major role in determining the crystalline architecture. Conversely, a strong correlation between the solid-state and solution-phase data would suggest that the molecule has a highly rigid structure or a single, strongly preferred conformation that persists across different phases.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Studies

Quantum mechanical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.

Ab initio and Density Functional Theory (DFT) are two of the most prominent quantum mechanical methods used to study molecules. Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data. DFT, on the other hand, calculates the total energy of a system based on its electron density, offering a balance between accuracy and computational cost. mdpi.com

For a molecule such as 1,1,4,4-Tetramethylcyclodecane, these calculations can predict its equilibrium geometry, orbital energies, and electron distribution. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly important, as their energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap generally suggests higher reactivity. mdpi.com

DFT calculations can also be used to assess chemical reactivity through various descriptors. mdpi.com By mapping the electrostatic potential onto the electron density surface, it is possible to identify electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. researchgate.net This information is crucial for predicting how this compound might interact with other reagents and for understanding its potential reaction mechanisms. polimi.it The natural bond orbital (NBO) analysis is another tool used to describe the chemical bonding and donor-acceptor interactions within the molecule. nih.gov

Table 1: Key Parameters from DFT Calculations for Reactivity Analysis This table illustrates the typical quantum chemical descriptors calculated to assess molecular reactivity. Values are hypothetical for this compound.

Parameter Description Predicted Significance
Total Energy The total energy of the molecule in its optimized geometry. Provides a basis for comparing the stability of different conformers.
EHOMO Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap The energy difference between ELUMO and EHOMO. A larger gap indicates higher kinetic stability and lower chemical reactivity. mdpi.com

| Electron Density | Distribution of charge across the molecule. | Reveals nucleophilic and electrophilic sites. researchgate.net |

Quantum mechanical calculations are invaluable for predicting spectroscopic data, which aids in the identification and structural elucidation of molecules.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining molecular structure. researchgate.net DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of organic compounds. researchgate.net These calculations involve computing the isotropic magnetic shielding tensors for the nuclei in the molecule. To obtain chemical shifts that are comparable to experimental values, the calculated shielding values are typically referenced against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. joaquinbarroso.com The accuracy of these predictions can be improved by accounting for solvent effects and applying scaling factors. researchgate.netjoaquinbarroso.com

Vibrational Frequencies: Theoretical calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. mdpi.com These calculations are performed by computing the analytic second derivatives of the energy with respect to the atomic positions (the Hessian matrix). wisc.edu The resulting frequencies and their corresponding intensities can be compared with experimental spectra to confirm the structure of this compound and to assign specific vibrational modes to different functional groups and bond movements within the molecule. researchgate.net

Table 2: Example of Computationally Predicted Spectroscopic Data This table shows a hypothetical output for predicted NMR and IR data for this compound.

Parameter Atom/Group Predicted Value
¹³C NMR Chemical Shift Quaternary Carbon (C-1, C-4) (ppm)
¹³C NMR Chemical Shift Methylene (B1212753) Carbon (-CH₂-) (ppm)
¹H NMR Chemical Shift Methyl Protons (-CH₃) (ppm)
¹H NMR Chemical Shift Methylene Protons (-CH₂-) (ppm)
IR Vibrational Frequency C-H Stretch (Methyl) (cm⁻¹)
IR Vibrational Frequency C-H Stretch (Methylene) (cm⁻¹)

| IR Vibrational Frequency | CH₂ Bend/Scissor | (cm⁻¹) |

Molecular Modeling and Simulation

While quantum mechanics provides detailed electronic information, molecular modeling and simulation techniques are used to study the behavior of larger systems and longer timescales, such as conformational dynamics.

Molecular mechanics (MM) simulations rely on force fields, which are sets of potential energy functions and associated parameters that describe the interactions between atoms. rsc.org For a macrocyclic system like this compound, the accuracy of a simulation is critically dependent on the quality of the force field used. Developing a reliable force field involves parameterizing bond lengths, bond angles, torsional (dihedral) angles, and non-bonded interactions (van der Waals and electrostatic).

The parameterization for flexible, medium-to-large ring systems is particularly challenging due to the large number of accessible low-energy conformations. Modern approaches may use data-driven methods, training a model on a vast dataset of quantum mechanical calculations to predict force field parameters for a broad chemical space. rsc.org An accurate force field is essential for subsequent molecular dynamics simulations to realistically model the molecule's behavior.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations can reveal the conformational landscape of flexible molecules like this compound. rsc.org

Group Contribution Methods and Thermochemical Predictions

Group contribution methods are used to estimate the thermodynamic properties of a molecule by summing the contributions of its individual functional groups. These methods provide a computationally inexpensive way to predict properties like enthalpy of formation, heat capacity, and entropy.

For this compound, experimental thermochemical data is available. The enthalpy of combustion in the liquid state has been determined through calorimetry. This experimental value serves as a benchmark for validating and refining computational predictions from both high-level quantum mechanical calculations and group contribution methods.

Table 3: Experimental Thermochemical Data for this compound

Property Value (kJ mol⁻¹) State

| Enthalpy of Combustion (-ΔHc°) | 9172.7 ± 1.2 researchgate.net | Liquid (at 298.15 K) |

This experimental value can be compared to theoretical predictions to assess the accuracy of different computational models for this class of macrocyclic alkanes. researchgate.net

Application of Group Additivity Methods for Predicting Enthalpies of Combustion and Formation

Group additivity methods are a cornerstone of computational thermochemistry, enabling the estimation of properties such as the standard enthalpy of combustion (ΔH°c) and the standard enthalpy of formation (ΔH°f) for organic molecules. These methods operate on the principle that the thermodynamic properties of a larger molecule can be approximated by summing the contributions of its constituent chemical groups.

For this compound, this group additivity method was employed to calculate its standard enthalpy of combustion and formation. The model deconstructs the molecule into its fundamental groups, and by summing the established enthalpy contributions of these groups, a theoretical value for the enthalpy of combustion is derived. The enthalpy of formation is subsequently calculated from the predicted enthalpy of combustion. mdpi.com

The following table details the predicted thermochemical data for this compound using this group additivity method.

Calculated Thermochemical Data for this compound

Thermochemical PropertyCalculated Value (kJ/mol)
Standard Enthalpy of Combustion (ΔH°c)-9182.2
Standard Enthalpy of Formation (ΔH°f)-428.8

Validation of Computational Models with Experimental Thermochemical Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. This process is essential for establishing the accuracy and reliability of the computational methods. The group additivity model developed by Naef and Acree was validated using a vast library of experimental thermochemical data, including the experimentally determined enthalpy of combustion for this compound. mdpi.com

The experimental value for the standard enthalpy of combustion of liquid this compound was determined by Dekker and Mosselman in 1978 to be -9172.7 ± 1.2 kJ/mol. This experimental result serves as a crucial benchmark for assessing the accuracy of the calculated value obtained from the group additivity method.

The comparison between the calculated and experimental values for the standard enthalpy of combustion of this compound is presented in the table below.

Comparison of Calculated and Experimental Enthalpy of Combustion for this compound

ParameterCalculated Value (kJ/mol)Experimental Value (kJ/mol)Difference (kJ/mol)
Standard Enthalpy of Combustion (ΔH°c)-9182.2-9172.7 ± 1.2-9.5

The close agreement between the calculated and experimental values for the enthalpy of combustion of this compound, with a difference of only 9.5 kJ/mol, demonstrates the predictive power and accuracy of the group additivity method. This validation provides confidence in the reliability of this computational model for estimating the thermochemical properties of other complex organic molecules.

Emerging Research Avenues and Future Perspectives

Exploration of Novel Synthetic Pathways and Advanced Catalytic Systems for Macrocycle Construction

The synthesis of macrocycles like 1,1,4,4-tetramethylcyclodecane often presents challenges in achieving high yields and selectivity due to the entropic cost of cyclization. Future research could focus on developing novel synthetic routes that overcome these hurdles. The application of modern catalytic systems is a particularly promising area. For instance, transition-metal-catalyzed reactions, such as ring-closing metathesis (RCM) or cross-coupling reactions, could offer efficient pathways to the cyclodecane (B1584694) ring system. The development of catalysts specifically designed for the formation of medium- to large-sized rings with gem-dimethyl substitution patterns would be a significant advancement.

Furthermore, exploring template-directed synthesis could provide a means to pre-organize the acyclic precursors, thereby facilitating the cyclization process. The use of metal ions or organic templates could effectively bring the reactive ends of the precursor molecule into proximity, increasing the efficiency of the ring-closure step.

Table 1: Potential Catalytic Systems for Macrocycle Construction

Catalytic System Potential Application in this compound Synthesis Key Advantages
Grubbs or Schrock Catalysts Ring-closing metathesis of a diene precursor. High functional group tolerance and efficiency in forming large rings.
Palladium or Nickel Catalysts Intramolecular cross-coupling of a dihalo-precursor. Versatility in forming carbon-carbon bonds.

Investigation of Macrocyclic Effects and Transannular Chemistry in this compound Derivatives

The unique conformational flexibility of the cyclodecane ring, coupled with the steric bulk of the four methyl groups, is expected to give rise to interesting macrocyclic effects in derivatives of this compound. The gem-dimethyl groups can significantly influence the conformational landscape of the macrocycle, potentially favoring specific arrangements that could impact the reactivity of functional groups attached to the ring.

A key area for future investigation is the transannular chemistry of these derivatives. The proximity of atoms across the ring can lead to unexpected intramolecular reactions. For example, the introduction of functional groups at various positions on the cyclodecane ring could facilitate transannular cyclizations, rearrangements, or hydride shifts. The steric hindrance provided by the tetramethyl substitution could direct these reactions towards specific and potentially novel outcomes.

Application of Advanced Spectroscopic Techniques for In-Depth Dynamic Studies

The conformational dynamics of this compound are likely to be complex due to the flexibility of the ten-membered ring and the presence of the methyl groups. Advanced spectroscopic techniques are essential for a thorough understanding of these dynamics. Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy would be a powerful tool to study the conformational equilibria and determine the energy barriers between different conformers.

Two-dimensional NMR techniques, such as NOESY and ROESY, can provide valuable information about through-space interactions between protons, helping to elucidate the three-dimensional structure and preferred conformations in solution. In conjunction with computational modeling, these experimental data can provide a detailed picture of the dynamic behavior of this compound and its derivatives.

Development of Highly Predictive Computational Models for Elucidating Complex Macrocyclic Systems

Given the experimental challenges in studying the intricate conformational landscapes of macrocycles, the development of highly predictive computational models is crucial. Molecular mechanics (MM) and density functional theory (DFT) calculations can be employed to explore the potential energy surface of this compound and identify low-energy conformers.

Future research should focus on developing and validating force fields specifically parameterized for gem-disubstituted macrocycles to improve the accuracy of these computational models. Advanced molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time, including conformational changes and the influence of solvent. The synergy between high-level computational studies and experimental data will be instrumental in building a comprehensive understanding of the structure-property relationships in this and other complex macrocyclic systems.

Table 2: Mentioned Compounds

Compound Name

Q & A

Basic Research Questions

Q. How is 1,1,4,4-Tetramethylcyclodecane structurally characterized, and what are its key identifiers?

  • Methodological Answer : Structural characterization begins with its IUPAC name, CAS registry number (15841-11-9), and molecular formula (C₁₄H₂₈). Techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential for confirming the cycloalkane backbone and methyl substituents. X-ray crystallography can resolve spatial arrangements in solid-state conformations, though computational models (e.g., molecular mechanics) are often used preliminarily due to challenges in crystallization .

Q. What synthetic routes are available for this compound?

  • Methodological Answer : Synthesis typically involves cyclization strategies. For example, alkylation of cyclodecane derivatives using methyl halides in the presence of Lewis acids (e.g., AlCl₃) under controlled temperature (0–25°C). Purification via fractional distillation or column chromatography is critical to isolate the tetramethylated product. Reaction yields depend on steric hindrance and regioselectivity, which can be optimized using density functional theory (DFT) calculations to predict transition states .

Q. How do researchers analyze conformational flexibility in this compound?

  • Methodological Answer : Conformational analysis combines experimental (NMR, X-ray) and computational methods. Variable-temperature NMR detects dynamic interconversion of chair-like or boat-like conformers by observing coalescence of methyl proton signals. Molecular dynamics (MD) simulations with force fields (e.g., AMBER) model energy minima and transition states, revealing preferred conformations under thermal agitation .

Advanced Research Questions

Q. How can contradictions between computational and experimental conformational data be resolved?

  • Methodological Answer : Discrepancies often arise from approximations in force fields or solvent effects. For instance, early molecular mechanics calculations predicted two stable conformers for 1,1,5,5-Tetramethylcyclodecane, but X-ray data showed an averaged structure. To address this, hybrid methods like QM/MM (quantum mechanics/molecular mechanics) refine energy barriers, while solid-state NMR validates crystal packing effects. Statistical error analysis (e.g., bootstrapping) quantifies uncertainties in experimental measurements .

Q. What advanced NMR techniques elucidate substituent effects on ring strain in this compound?

  • Methodological Answer : NOESY (Nuclear Overhauser Effect Spectroscopy) identifies through-space interactions between methyl groups, mapping steric crowding. Deuterium isotope effects in ²H NMR reveal torsional strain by comparing quadrupolar splitting patterns in deuterated analogs. Coupling these with DFT-derived J-coupling constants provides a detailed strain-energy profile .

Q. How can researchers design experiments to study isomer-specific thermodynamic properties?

  • Methodological Answer : Isothermal titration calorimetry (ITC) measures enthalpy differences between 1,1,4,4- and 1,1,5,5-isomers. Combustion calorimetry determines heat of formation, with corrections for impurities via gas chromatography (GC). Computational thermodynamics (e.g., Gaussian-optimized enthalpies) cross-validates experimental data. Statistical tools like ANOVA assess reproducibility across trials .

Q. What strategies mitigate challenges in reproducing synthetic protocols for methylated cycloalkanes?

  • Methodological Answer : Detailed documentation of reaction conditions (solvent purity, catalyst aging) is critical. Use of internal standards (e.g., deuterated analogs) in GC-MS ensures yield consistency. Collaborative inter-laboratory studies identify variables affecting reproducibility. Automation (e.g., flow chemistry) minimizes human error in stoichiometric control .

Data Presentation and Analysis Guidelines

  • Tables : Include comparative data (e.g., isomer ΔHcombustion, NMR shifts) with error margins. Example:

    IsomerΔHcombustion (kcal/mol)¹³C NMR Shift (ppm)
    1,1,4,4-2100 ± 1522.3, 28.9
    1,1,5,5-2097 ± 1824.1, 26.7
  • Figures : Use color-coded MD trajectories to distinguish conformers. Avoid overcrowding with labels; instead, annotate key energy minima (e.g., chair vs. boat) .

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